molecular formula C8H6BrFO B1271906 2-Bromo-1-(3-fluorophenyl)ethan-1-one CAS No. 53631-18-8

2-Bromo-1-(3-fluorophenyl)ethan-1-one

Cat. No. B1271906
CAS RN: 53631-18-8
M. Wt: 217.03 g/mol
InChI Key: ITAQNNGDCNFGID-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(3-fluorophenyl)ethan-1-one is a brominated ketone with a fluorophenyl group. While the specific compound is not directly studied in the provided papers, related brominated compounds with similar structural motifs have been investigated. These studies provide insights into the molecular structure, synthesis, and potential applications of brominated aromatic ketones, which can be extrapolated to understand 2-Bromo-1-(3-fluorophenyl)ethan-1-one.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions and the formation of carbon-carbon bonds. For instance, the synthesis of related compounds such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves linking bromophenyl and fluorophenyl rings via a spacer . Another example is the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes to produce (2-fluorophenyl)(2-halophenyl)methanones . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of bromine and fluorine substituents on aromatic rings, which can influence the geometry and electronic properties of the molecule. For example, the dihedral angle between the bromophenyl and fluorophenyl rings in a related compound was found to be 48.90°, indicating a certain degree of planarity . The molecular structure is often optimized using computational methods such as density functional theory (DFT) to predict geometrical parameters and electronic properties .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, serving as intermediates in organic synthesis. They can react with primary amines to form aza-heterocycles or with activated methylene compounds to form carbocycles, although yields may vary . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups such as bromine and fluorine, which can affect the electrophilicity of the carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of halogen atoms contributes to their potential as flame retardants, as seen in the thermal decomposition of brominated flame retardants . Vibrational spectroscopy, such as FT-IR, is used to investigate the vibrational frequencies and assignments of these compounds . Additionally, the HOMO-LUMO gap obtained from computational studies can provide information on the electronic properties and reactivity of the molecule .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Bromo-1-(3-fluorophenyl)ethan-1-one is used in the synthesis of various biologically active compounds. For example, it serves as an intermediate in the production of 10‐Aryl‐ and 10‐(Arylmethyl)acridin-9(10H)‐ones, which have potential applications in medicinal chemistry (Kobayashi et al., 2013). Additionally, it is utilized in creating complex bromo or iodo complexes of ruthenium(II), indicating its role in the development of advanced materials and catalysts (Barthazy et al., 2001).

Crystal Structure Analysis

The compound is also significant in crystallography. The synthesis and structural characterization of bromo derivatives like 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, which can be related to 2-Bromo-1-(3-fluorophenyl)ethan-1-one, provide insights into crystal packing and bonding styles in complex organic molecules (Patil et al., 2021).

Synthesis of Intermediates for Pharmaceutical Research

This chemical is used in the synthesis of intermediates for pharmaceutical research. For instance, it contributes to the formation of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in developing biologically active compounds (Wang et al., 2016).

Nuclear Magnetic Resonance Spectroscopy

The compound is relevant in nuclear magnetic resonance (NMR) studies. Halogenated ethanes, closely related to 2-Bromo-1-(3-fluorophenyl)ethan-1-one, are examined using NMR spectroscopy to understand their conformational equilibria and rates of conformational interconversion, contributing to the broader field of chemical analysis and materials science (Weigert et al., 1970).

Safety And Hazards

“2-Bromo-1-(3-fluorophenyl)ethan-1-one” is classified as dangerous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosion-resistant container with a resistant inner liner .

properties

IUPAC Name

2-bromo-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQNNGDCNFGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372073
Record name 2-Bromo-1-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-fluorophenyl)ethan-1-one

CAS RN

53631-18-8
Record name 2-Bromo-1-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-fluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(3-fluorophenyl)ethanone (14.0 g, 100 mmol) (Aldrich) in dioxane (250 mL) at 12-15° C. was treated with a solution of bromine (17 g, 105 mmol) in dioxane (120 mL) drop wise over 0.5 h. This was stirred for 15 min and most of the solvent removed. The residue was taken up in hexane (200 mL), washed 2× water, and dried (MgSO4). Solvent was removed to give 2-bromo-1-(3-fluorophenyl)ethanone. 1H NMR (CDCl3), 300 MHz) δ3.71 (s, 2H, CH2), 7.30-7.77(m, 4H, Aromatic).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MS Abdel-Maksoud, UM Ammar, CH Oh - Bioorganic & Medicinal …, 2019 - Elsevier
In this work, a new series of imidazo[2,1-b]thiazole was designed and synthesized. The new compounds are having 3-fluorophenyl at position 6 of imidazo[2,1-b]thiazole and pyrimidine …
Number of citations: 35 www.sciencedirect.com
Y Sharma, GP Pawar… - The Journal of Organic …, 2022 - ACS Publications
Benzothiazine 1,1-dioxide (BTDO) is a privileged chemical motif, and its metal-free domino access is in high demand. Current BTDO production methods require costly metal catalysts …
Number of citations: 3 pubs.acs.org
LC Wang, HQ Geng, JB Peng… - European Journal of …, 2020 - Wiley Online Library
The selective synthesis of heterocycles from readily available substrates and catalyzed by an abundant and environmental benign catalyst continues to be an attractive topic. In this …
MS Abdel-Maksoud, UM Ammar, MI El-Gamal… - Bioorganic …, 2019 - Elsevier
In the present work, a novel series of B-RAF kinase inhibitors having imidazo[2,1-b]oxazole scaffold was designed and synthesized based on the structures of the well-known B-RAF …
Number of citations: 25 www.sciencedirect.com
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 33 pubs.acs.org
DY Tie - 2013 - core.ac.uk
Tuberculosis, which is caused by the pathogenic bacterium Mycobacteria tuberculosis (MTB), is an infectious disease that remains a significant worldwide health threat. …
Number of citations: 2 core.ac.uk
CM Afsina Abdulla, M Neetha, T Aneeja… - …, 2020 - Wiley Online Library
Imidazothiazoles and its derivatives have vital role in medicinal chemistry as they exhibit biological activities such as anti‐tumor, anti‐cancer, anti‐inflammatory, antibacterial, analgesic …
R Senthil Kumar, S Praveen, K Shridharshini… - 2022 - researchgate.net
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Page 1 www.wjpr.net │ Vol 11, Issue 4, 2022. │ ISO 9001:2015 Certified Journal │ Senthil et al. World Journal of …
Number of citations: 4 www.researchgate.net

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